11-Dehydrocorticosterone acetate

Neuroendocrinology Corticosteroid CNS effects Seizure threshold pharmacology

11-Dehydrocorticosterone acetate (CAS 1173-27-9), also designated pregn-4-ene-3,11,20-trione,21-(acetyloxy)-, is a synthetic C21 corticosteroid ester with molecular formula C23H30O5 and molecular weight 386.5 g/mol. This compound is the 21-acetate derivative of 11-dehydrocorticosterone (11-DHC), the 11-keto metabolite of corticosterone that serves as the primary substrate for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated regeneration of active glucocorticoid within target tissues.

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
CAS No. 1173-27-9
Cat. No. B073144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydrocorticosterone acetate
CAS1173-27-9
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1
InChIKeyDOETVHHSMBAUKN-GHBJZYDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Dehydrocorticosterone Acetate (CAS 1173-27-9) — A Synthetic C21 Steroid Acetate for Corticosteroid Pharmacology and Metabolism Research


11-Dehydrocorticosterone acetate (CAS 1173-27-9), also designated pregn-4-ene-3,11,20-trione,21-(acetyloxy)-, is a synthetic C21 corticosteroid ester with molecular formula C23H30O5 and molecular weight 386.5 g/mol [1]. This compound is the 21-acetate derivative of 11-dehydrocorticosterone (11-DHC), the 11-keto metabolite of corticosterone that serves as the primary substrate for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated regeneration of active glucocorticoid within target tissues [2]. First identified as a naturally occurring circulating steroid acetate in human peripheral plasma, 11-dehydrocorticosterone acetate occupies a historically and pharmacologically unique niche among corticosteroid standards, functioning as a prodrug form that delivers the 11-DHC backbone upon ester hydrolysis [3].

Why 11-Dehydrocorticosterone Acetate Cannot Be Replaced by Generic Corticosteroid Analogs in Research Applications


Corticosteroid analogs within the same structural class exhibit profoundly divergent pharmacodynamic and metabolic profiles that preclude interchangeable use in experimental systems. 11-Dehydrocorticosterone acetate is distinguished from corticosterone acetate, cortisone acetate, and desoxycorticosterone acetate by its unique receptor binding signature—high-affinity interaction with a putative nuclear DHB receptor (Kd ≤10 nM) distinct from classical glucocorticoid (GR) and mineralocorticoid (MR) receptors [1]—and by its dual identity as both an endogenous circulating C21 steroid acetate [2] and a pro-drug substrate for tissue-specific enzymatic reactivation by 11β-HSD1 [3]. Substituting a generic corticosterone or cortisone standard disregards these documented quantitative differences, which bear directly on experimental outcomes in steroid receptor pharmacology, lymphoid biology, and metabolic disease modeling.

Quantitative Differentiation of 11-Dehydrocorticosterone Acetate from Closest Analogs — Head-to-Head and Cross-Study Comparative Evidence


Electroshock Seizure Threshold (EST) Modulation: 11-Dehydrocorticosterone Acetate Produces a Distinct Intermediate CNS Excitability Profile vs. Cortisone Acetate and Corticosterone Acetate

In a direct head-to-head comparison testing six adrenocortical steroids at identical doses in rats, 11-dehydrocorticosterone acetate (Compound A acetate) produced a qualitatively and quantitatively distinct effect on electroshock seizure threshold (EST). At a dose of 2 mg/day, Compound A acetate induced a slight decrease in EST, whereas cortisone acetate (17-hydroxy-11-dehydrocorticosterone acetate) produced a marked decrease, corticosterone acetate (Compound B acetate) produced no significant alteration, and desoxycorticosterone acetate (DCA) elevated EST [1]. This rank-order effect profile demonstrates that the 11-keto substitution and the absence of the 17α-hydroxyl group in 11-dehydrocorticosterone acetate confer an intermediate CNS excitability phenotype not reproduced by any other steroid in the panel.

Neuroendocrinology Corticosteroid CNS effects Seizure threshold pharmacology

Lymphoid Tissue Involution Potency: 11-Dehydrocorticosterone Matches Cortisone for Maximal Adrenal and Lymph Node Involution in Rats

In a systematic multi-steroid comparison of effects on lymphoid organ weights in rats, 11-dehydrocorticosterone (the parent free alcohol of the acetate prodrug) and cortisone were the only two steroids among all those tested that produced extreme adrenal involution. Furthermore, ACTH, cortisone, and 11-dehydrocorticosterone produced intense lymph node involution, jointly ranking as the most potent lympholytic agents in the study. For thymus size reduction, the most effective steroids were cortisone, 11-dehydrocorticosterone, and testosterone, while progesterone uniquely produced a significant increase in thymus size [1]. This pattern places 11-dehydrocorticosterone in the top tier of lymphoid-suppressive corticosteroids, matched only by cortisone.

Immunomodulation Lymphoid biology Glucocorticoid comparative pharmacology

Nuclear DHB Receptor Binding: 11-Dehydrocorticosterone Binds a Novel Corticosteroid Receptor (Kd ≤10 nM) Distinct from Classical GR and MR

Saturation and Scatchard analyses of nuclear [3H]11-dehydrocorticosterone binding in rat colonic crypt cells demonstrated a single saturable binding site with a dissociation constant (Kd) of ≤10 nM at 22°C [1]. Critically, when intact cells were incubated with [3H]corticosterone, the predominant nuclear steroid was [3H]11-dehydrocorticosterone (generated by endogenous 11β-HSD activity), and this nuclear binding was displaced by neither aldosterone nor the anti-glucocorticoid RU38486, confirming that the binding site is distinct from classical mineralocorticoid receptor (MR) and glucocorticoid receptor (GR) [1]. In cytosol preparations where 11β-HSD is absent, [3H]corticosterone bound classical GR and MR; when 11β-HSD was blocked by carbenoxolone in whole cells, nuclear binding of authentic corticosterone rose [1]. A subsequent competitive nuclear binding study confirmed that this putative DHB receptor has a unique steroid binding specificity that clearly distinguishes it from other steroid receptors [2].

Nuclear receptor pharmacology Corticosteroid signaling Receptor binding affinity

Tissue-Specific 11β-HSD1 Substrate Reactivation: 11-Dehydrocorticosterone Regenerates Active Corticosterone in Target Tissues, Driving Metabolic Syndrome in Vivo

Chronic administration of 11-dehydrocorticosterone (11-DHC) to male C57BL/6J mice resulted in elevated 11β-HSD1-derived circulating corticosterone, leading to increased body weight gain, increased adiposity, and marked insulin resistance [1]. Liver-specific 11β-HSD1 knockout (LKO) mice given 11-DHC did not show any adverse metabolic effects, despite elevated circulating corticosterone from adipose tissue 11β-HSD1 activity. Mice with global deletion of 11β-HSD1 were entirely protected, showing no increase in circulating corticosterone and no signs of metabolic impairment [1]. This demonstrates that 11-DHC serves as a tissue-specific precursor that drives pathology through local enzymatic reactivation, a mechanism not shared by direct glucocorticoid agonists such as corticosterone, which bypass the 11β-HSD1 gate-keeping step and activate GR/MR directly in all tissues.

Metabolic endocrinology 11β-HSD1 pharmacology Glucocorticoid metabolism

Renal Type III Corticosteroid-Binding Site Affinity Ranking: 11-Dehydrocorticosterone Shows Defined Relative Affinity Intermediate Between Carbenoxolone and Cortisol

In immunodissected rabbit cortical collecting duct (CCD) cells, which express a third high-affinity corticosteroid-binding site (the type III receptor) distinct from MR and GR, competitive binding experiments established a quantitative rank order of relative affinity for the binding site: corticosterone (CS) > carbenoxolone ≈ glycyrrhetinic acid ≥ 11-dehydrocorticosterone (11-DHCS) > cortisol ≈ cortisone > deoxycorticosterone > progesterone [1]. Synthetic glucocorticoids (dexamethasone, RU 28362, RU 486) and aldosterone did not compete for [3H]CS binding. The Kd of the binding sites for CS averaged 54.3 ± 3.48 nM at 0°C, with approximately 2.99 × 10⁶ sites per cell, about 100-fold higher than the number of MR or GR in CCD cells [1]. The rank order of potency for unlabeled steroids to decrease [3H]CS conversion to [3H]11-DHCS was identical to their relative affinity for the CS-binding sites, with a close correlation (r = 0.783; P < 0.0001) between 11-OHSD activity and CS-binding site number across CCD preparations [1].

Renal physiology Corticosteroid binding Mineralocorticoid selectivity

High-Impact Research and Industrial Application Scenarios for 11-Dehydrocorticosterone Acetate (CAS 1173-27-9)


Dissecting Non-Classical Corticosteroid Receptor Signaling in Colonic and Renal Epithelia

11-Dehydrocorticosterone acetate serves as a critical chemical probe for the putative DHB nuclear receptor and the renal type III corticosteroid-binding site, both of which are pharmacologically distinct from classical GR and MR [1]. The acetate prodrug delivers 11-DHC, which exhibits a nuclear binding Kd ≤10 nM at 22°C in colonic crypt cells and a defined intermediate affinity rank in renal cortical collecting duct cells relative to a panel of endogenous corticosteroids [2]. Experiments requiring selective engagement of these non-classical binding sites—without concomitant activation of GR or MR—cannot be performed with corticosterone, cortisol, or synthetic GR agonists, which either bind classical receptors directly or are enzymatically inactivated by 11β-HSD2 before reaching the DHB/type III sites.

Investigating Tissue-Specific Glucocorticoid Regeneration via 11β-HSD1 in Metabolic Disease Models

11-Dehydrocorticosterone acetate is the optimal substrate standard for studies of 11β-HSD1-mediated intracellular glucocorticoid reactivation. As demonstrated by Harno et al. (2013), chronic 11-DHC administration to mice recapitulates key features of metabolic syndrome—increased body weight gain, adiposity, and insulin resistance—in a manner strictly dependent on hepatic 11β-HSD1 activity [3]. Unlike direct GR agonists (corticosterone, dexamethasone), which bypass the 11β-HSD1 gate-keeping step and activate receptors in all tissues irrespective of local enzyme expression, 11-DHC (from the acetate prodrug) permits dissection of tissue-autonomous glucocorticoid action in liver, adipose, lymphoid organs, and brain where 11β-HSD1 is differentially expressed.

Comparative Corticosteroid Pharmacology for CNS Excitability and Neuroendocrine Research

The unique intermediate effect of 11-dehydrocorticosterone acetate on electroshock seizure threshold (EST)—producing a slight reduction in EST, qualitatively distinct from the marked reduction by cortisone acetate and the lack of significant effect by corticosterone acetate at equal 2 mg/day doses [4]—positions this compound as an essential reference standard in neuroendocrine studies of corticosteroid-brain excitability relationships. Researchers investigating structure-activity relationships among corticosteroids on neuronal excitability require this compound to establish the full pharmacological continuum from neutral (corticosterone acetate) through intermediate (11-dehydrocorticosterone acetate) to maximal EST-lowering (cortisone acetate) effects.

Lymphoid Biology and Immunomodulation Studies Requiring Maximal Lympholytic Activity

For investigations of glucocorticoid-induced lymphoid involution, 11-dehydrocorticosterone (and its acetate prodrug) provides cortisone-equivalent maximal potency for adrenal involution and lymph node involution, surpassing the effects of testosterone, estrogens, and progesterone on these endpoints [5]. This compound enables researchers to achieve intense lympholytic responses without the confounding effects of 17α-hydroxylated steroids (cortisone, cortisol) that may introduce additional receptor interactions or metabolic variables. In T-cell biology, 11-DHC serves as the specific substrate for HSD11B1-driven autonomous T-cell death, a mechanism implicated in thymic selection and peripheral T-cell survival [6].

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